molecular formula C14H21N5 B5484732 7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B5484732
M. Wt: 259.35 g/mol
InChI Key: XGWQBFZMDNAAOC-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring and an imidazole ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Imidazoles are a class of organic compounds with the formula C3H3N2. They are characterized by a 5-membered ring structure with three carbon atoms and two non-adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and imidazole rings. The exact structure would depend on the positions of these rings and the attached groups .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure. Generally, pyrazoles can undergo reactions such as N-alkylation and N-acylation . Imidazoles can undergo reactions such as N-alkylation, N-acylation, and electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles and imidazoles are polar compounds and can form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, some pyrazole and imidazole derivatives are used as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. Some pyrazole and imidazole derivatives can be irritants .

Future Directions

The future directions for this compound would depend on its potential applications. Pyrazole and imidazole derivatives have been studied for their potential uses in various fields, including medicinal chemistry .

properties

IUPAC Name

7-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-14(2,3)13-6-11(16-17-13)8-18-4-5-19-10-15-7-12(19)9-18/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWQBFZMDNAAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN2CCN3C=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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